molecular formula C19H17FN4O B11055674 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 876721-79-8

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11055674
CAS No.: 876721-79-8
M. Wt: 336.4 g/mol
InChI Key: UNMLYQZTRWZZPO-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound It is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, a fluorophenyl group, and an indazole core

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves multiple steps. The general synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step typically involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Construction of the indazole core: This can be synthesized via cyclization reactions involving hydrazines and ketones.

    Final assembly: The final compound is obtained by coupling the pyrimidine, fluorophenyl, and indazole intermediates under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:

    1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound lacks the fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(4,6-dimethylpyrimidin-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: The presence of a chlorine atom instead of a fluorine atom can lead to different chemical and biological properties.

    1-(4,6-dimethylpyrimidin-2-yl)-6-(4-bromophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: The bromine atom can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

876721-79-8

Molecular Formula

C19H17FN4O

Molecular Weight

336.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C19H17FN4O/c1-11-7-12(2)23-19(22-11)24-17-8-14(9-18(25)16(17)10-21-24)13-3-5-15(20)6-4-13/h3-7,10,14H,8-9H2,1-2H3

InChI Key

UNMLYQZTRWZZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC=C(C=C4)F)C

solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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